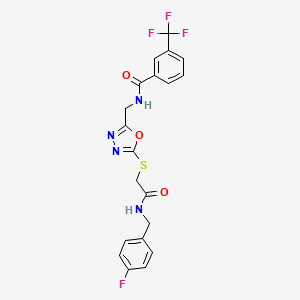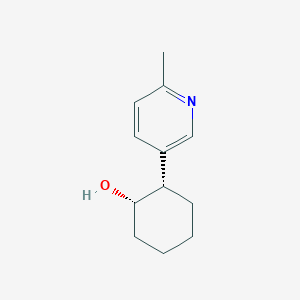
2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexanol ring substituted with a 6-methylpyridin-3-yl group in the cis configuration. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the reaction of 6-methylpyridine with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)cyclohexanone.
Reduction: 2-(6-Methylpyridin-3-yl)cyclohexane.
Substitution: 2-(6-Nitropyridin-3-yl)cyclohexan-1-ol, 2-(6-Bromopyridin-3-yl)cyclohexan-1-ol.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(6-Methylpyridin-3-yl)cyclohexan-1-ol: A racemic mixture of the same compound with different stereochemistry.
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, trans: The trans isomer of the compound.
Uniqueness
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or racemic mixtures .
Properties
CAS No. |
1807914-34-6; 1820575-14-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.274 |
IUPAC Name |
(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-10(8-13-9)11-4-2-3-5-12(11)14/h6-8,11-12,14H,2-5H2,1H3/t11-,12-/m0/s1 |
InChI Key |
QPFDXEBJHGELBE-RYUDHWBXSA-N |
SMILES |
CC1=NC=C(C=C1)C2CCCCC2O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


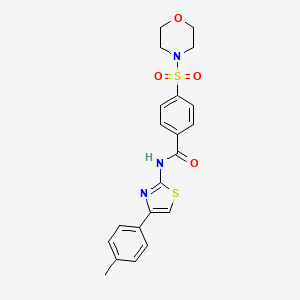
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)
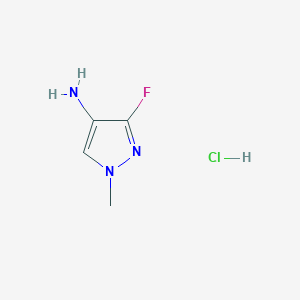
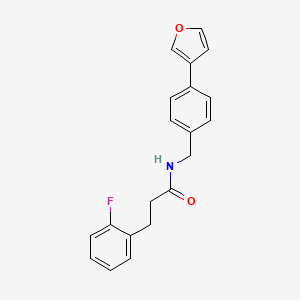
![2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2628661.png)
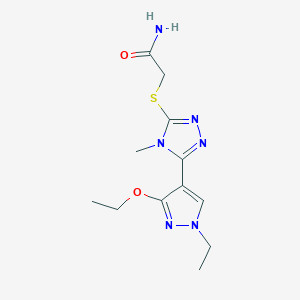
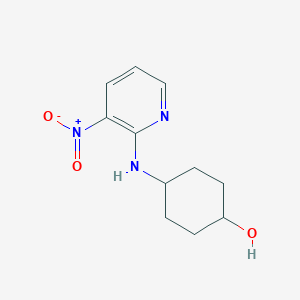
![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2628668.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
